1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H14BrF3O2 It is a derivative of benzene, featuring a bromopropyl group, an ethoxy group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is anhydrous tetrahydrofuran (THF).
Catalysts and Reagents: A strong base, such as potassium tert-butoxide, is often used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 1-(3-aminopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but lacks the ethoxy group.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar but without the ethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C12H14BrF3O2 |
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Molecular Weight |
327.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
CZFKYSCZMJWROS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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